molecular formula C18H16ClN3O2 B11273013 N-(3-chlorobenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

N-(3-chlorobenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Cat. No.: B11273013
M. Wt: 341.8 g/mol
InChI Key: KUZGPPLBRBERKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule features a 3-methyl-2-oxoquinoxaline core linked to an acetamide group substituted with a 3-chlorobenzyl moiety. This structural framework is designed to exploit interactions with biological targets, particularly in antimicrobial applications. Its synthesis typically involves coupling reactions between quinoxaline derivatives and substituted benzyl halides or amines, followed by characterization via spectroscopic methods (e.g., ¹H-NMR, IR) and elemental analysis .

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide

InChI

InChI=1S/C18H16ClN3O2/c1-12-18(24)22(16-8-3-2-7-15(16)21-12)11-17(23)20-10-13-5-4-6-14(19)9-13/h2-9H,10-11H2,1H3,(H,20,23)

InChI Key

KUZGPPLBRBERKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-N-(3-Chlorobenzyl)acetamide

The precursor 2-chloro-N-(3-chlorobenzyl)acetamide is synthesized via nucleophilic acyl substitution between 3-chlorobenzylamine and chloroacetyl chloride. In anhydrous dichloromethane, 3-chlorobenzylamine (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in the presence of triethylamine (1.5 equiv) as a base at 0–5°C. The reaction proceeds exothermically, yielding the chloroacetamide derivative after 2 hours, which is isolated by aqueous workup and recrystallized from ethanol (yield: 78%).

Key spectral data :

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C–Cl stretch).

  • ¹H-NMR (DMSO-d₆) : δ 8.42 (t, J = 5.7 Hz, 1H, NH), 7.35–7.28 (m, 4H, Ar–H), 4.38 (d, J = 5.7 Hz, 2H, CH₂), 4.12 (s, 2H, Cl–CH₂–CO).

Alkylation of 3-Methylquinoxalin-2(1H)-one

A mixture of 3-methylquinoxalin-2(1H)-one (1.0 equiv), 2-chloro-N-(3-chlorobenzyl)acetamide (1.2 equiv), potassium carbonate (1.5 equiv), and benzyltributylammonium chloride (BTBA, 0.1 equiv) in dimethylformamide (DMF) is refluxed at 110°C for 6 hours. The reaction is quenched with ice-cold water, and the precipitated product is filtered and recrystallized from ethanol to afford the title compound as light-yellow crystals (yield: 52%).

Optimization insights :

  • Base selection : Potassium carbonate outperforms sodium hydride due to reduced side-product formation.

  • Solvent : DMF enhances solubility of the quinoxalinone, while BTBA facilitates phase transfer.

Esterification-Aminolysis Route

Synthesis of Ethyl 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetate

3-Methylquinoxalin-2(1H)-one (1.0 equiv) is alkylated with ethyl chloroacetate (1.2 equiv) in acetone using potassium carbonate (1.5 equiv) as a base. Refluxing for 8 hours yields the ethyl ester derivative, which is isolated by solvent evaporation and recrystallized from ethyl acetate/hexane (yield: 45%).

Key spectral data :

  • ¹H-NMR (CDCl₃) : δ 7.72–7.68 (m, 2H, quinoxaline H), 7.55–7.51 (m, 2H, quinoxaline H), 4.52 (s, 2H, CH₂CO), 4.18 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.48 (s, 3H, CH₃), 1.28 (t, J = 7.1 Hz, 3H, CH₃).

Aminolysis with 3-Chlorobenzylamine

The ethyl ester (1.0 equiv) is reacted with 3-chlorobenzylamine (1.5 equiv) in ethanol under reflux for 12 hours. The reaction mixture is concentrated, and the residue is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the acetamide (yield: 65%).

Advantages :

  • Avoids handling corrosive chloroacetyl chloride.

  • Higher yield compared to direct alkylation.

Comparative Analysis of Synthetic Routes

ParameterDirect Alkylation MethodEsterification-Aminolysis Method
Yield 52%65%
Reaction Time 6 hours20 hours (total)
Purity 98% (HPLC)95% (HPLC)
Operational Complexity ModerateHigh (multi-step)

Critical considerations :

  • By-products : Direct alkylation may form N,N-dialkylated by-products if excess chloroacetamide is used, whereas aminolysis risks incomplete ester conversion.

  • Scalability : The esterification-aminolysis route is more amenable to large-scale production due to milder conditions.

Spectral Characterization and Validation

The final product is characterized by:

  • IR (KBr) : 3250 cm⁻¹ (N–H), 1702 cm⁻¹ (C=O), 1540 cm⁻¹ (C–N), 750 cm⁻¹ (C–Cl).

  • ¹H-NMR (DMSO-d₆) : δ 8.72 (t, J = 5.6 Hz, 1H, NH), 7.78–7.25 (m, 7H, Ar–H), 4.45 (d, J = 5.6 Hz, 2H, CH₂), 4.38 (s, 2H, CH₂CO), 2.52 (s, 3H, CH₃).

  • Elemental Analysis : Calculated for C₁₈H₁₅Cl₂N₃O₂: C, 56.56%; H, 3.95%; N, 10.99%. Found: C, 56.52%; H, 3.91%; N, 10.94% .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Anticancer Activity

N-(3-chlorobenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide has shown promising potential as an anticancer agent. In vitro studies indicate that it acts as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. The compound demonstrates antiproliferative effects against various human cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG-2 (liver cancer)

The mechanism of action involves interaction with specific molecular targets and pathways, leading to the modulation of signaling pathways related to cell proliferation and survival. Molecular docking studies suggest that the compound forms hydrogen bonds and hydrophobic interactions with VEGFR-2, enhancing its efficacy compared to similar compounds .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : The compound is synthesized through a multi-step process involving the formation of the quinoxaline derivative followed by acetamide formation. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound .
  • Antiproliferative Studies : Research has demonstrated that this compound exhibits IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative activity .
  • Molecular Interactions : Studies utilizing molecular docking have provided insights into how this compound interacts with VEGFR-2, highlighting its potential as a targeted therapy in oncology .

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors and modulate their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups Enhance Activity: Nitro (-NO₂) and trifluoromethyl (-CF₃) substituents on the benzyl/aryl ring significantly improve antimicrobial and antifungal efficacy compared to chloro (-Cl) groups. This trend aligns with their ability to modulate electron density and enhance target binding .
  • Heterocyclic Ring Influence: Thiazolidinone derivatives generally outperform azetidinone analogues, likely due to improved hydrogen-bonding interactions from the thiazolidinone sulfur and carbonyl groups .

Analogues with Modified Benzyl/Aryl Substituents

Substituent position and electronic properties critically determine activity:

  • 4-Chlorophenyl vs. 3-Chlorobenzyl: The target compound’s 3-chlorobenzyl group exhibits weaker activity than 4-chlorophenyl-substituted thiazolidinones (e.g., compound 5l), suggesting steric hindrance or suboptimal positioning of the chloro group reduces target affinity .
  • Hydroxy and Methoxy Substituents: Derivatives with 4-hydroxy or 4-methoxy groups (e.g., compound 5i) show moderate activity, attributed to hydrogen-bond donor/acceptor capabilities .

Analogues with Alternative Heterocycles

  • Benzothiazole Derivatives: Compounds like N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (CAS: 676140-32-2) replace the benzyl group with a benzothiazole ring. While structural data exist, biological activity remains uncharacterized in the provided evidence .

Biological Activity

N-(3-chlorobenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a synthetic organic compound classified as a quinoxaline derivative. This compound has garnered attention due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of this compound is C19H18ClN3O2C_{19}H_{18}ClN_{3}O_{2}. The structure features a quinoxaline moiety, which is known for various biological activities, along with an acetamide functional group that enhances its pharmacological potential. The presence of the 3-chlorobenzyl group contributes to increased lipophilicity and potential interactions with biological targets.

Research indicates that this compound acts primarily as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. The mechanism of action involves:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell proliferation.
  • Signaling Pathway Modulation : It modulates key signaling pathways related to cell survival and proliferation.

Molecular docking studies suggest that the compound forms hydrogen bonds and hydrophobic interactions with VEGFR-2, which may explain its antiproliferative effects against various cancer cell lines.

Anticancer Activity

This compound has demonstrated significant antiproliferative activity against several human cancer cell lines:

Cell LineIC50 (µM)Type of Cancer
MCF-75.85Breast Cancer
HepG-24.53Liver Cancer

These values indicate the concentration needed to inhibit 50% of cell growth, showcasing the compound's potential efficacy in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. In vitro studies have evaluated its effectiveness against various bacterial strains:

Bacterial StrainActivity
E. coliInhibited
S. aureusInhibited
K. pneumoniaeInhibited
P. aeruginosaInhibited

These findings suggest that this compound may serve as a dual-action agent against both cancer and bacterial infections .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antiproliferative Effects : A study published in MDPI demonstrated that compounds similar to this compound exhibited significant growth inhibition across different cancer cell lines, with IC50 values ranging from 0.55 µM to 10 µM .
  • Molecular Docking Analysis : Research indicated that the unique structural features of this compound allow for enhanced interaction with VEGFR-2 compared to other quinoxaline derivatives, suggesting improved therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-chlorobenzyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via multi-step reactions, starting with condensation of 3-methylquinoxalin-2(1H)-one and chloroacetyl chloride, followed by coupling with 3-chlorobenzylamine. Key parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (60–80°C), and catalytic bases like triethylamine. Purity is ensured via recrystallization or column chromatography .
  • Optimization : Reaction yields (typically 65–75%) depend on stoichiometric ratios and exclusion of moisture. NMR and mass spectrometry validate intermediate structures .

Q. How is the compound characterized, and what analytical techniques are critical for structural confirmation?

  • Techniques :

  • 1H/13C NMR : Confirms aromatic proton environments and acetamide linkage (e.g., δ 2.4 ppm for methyl groups, δ 7.2–8.1 ppm for quinoxaline protons) .
  • Mass Spectrometry : ESI-MS shows [M+H]+ peaks around 370–380 m/z, aligning with the molecular formula C19H16ClN3O2 .
  • IR Spectroscopy : Detects carbonyl stretches (1650–1700 cm⁻¹) and NH bending (3300 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Screening : Tested via the cup-plate method against E. coli, S. aureus, and C. albicans. Activity correlates with substituents on the quinoxaline core; MIC values range from 25–50 µg/mL for derivatives .
  • Cytotoxicity : SRB assays ( ) on cancer cell lines (e.g., HeLa) show IC50 values of 10–20 µM, suggesting moderate potency .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • SAR Insights :

  • Chlorobenzyl Group : Enhances lipophilicity, improving membrane permeability (logP ~2.8). Replacement with fluorobenzyl reduces activity by 30% .
  • Quinoxaline Core : Methyl at position 3 stabilizes the oxo group, critical for hydrogen bonding with enzyme targets like dihydrofolate reductase .
  • Azetidinone/Thiazolidinone Derivatives : Derivatives with 4-dimethylaminophenyl (e.g., compound 5g) show broad-spectrum antifungal activity (MIC 12.5 µg/mL) due to enhanced electron-withdrawing effects .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

  • Case Study : In vitro anticonvulsant activity (ED50 15 mg/kg in mice) may not translate to in vivo models due to poor BBB penetration. Strategies include prodrug design (e.g., esterification) or co-administration with P-glycoprotein inhibitors .
  • Metabolic Stability : Microsomal assays reveal rapid hepatic clearance (t1/2 <30 min). Structural tweaks like fluorination or cyclopropyl groups improve stability by 50% .

Q. What molecular targets are implicated in its mechanism of action, and how are they validated?

  • Target Identification :

  • Kinase Inhibition : Docking studies (AutoDock Vina) suggest binding to Akt (ΔG = -9.2 kcal/mol) via the quinoxaline core interacting with Lys268 and Asp292 residues .
  • Enzyme Assays : In vitro kinase assays confirm IC50 of 1.2 µM for Akt, validated via Western blotting (reduced p-Akt levels in treated cells) .
    • Pathway Analysis : RNA-seq of treated cancer cells shows downregulation of PI3K/Akt/mTOR pathways (fold change >2) .

Q. What strategies mitigate off-target effects observed in cytotoxicity assays?

  • Selectivity Profiling :

  • Panel Testing : Screen against 50 kinases (DiscoverX) identifies off-target inhibition of JAK2 (IC50 5 µM). Structural refinement (e.g., bulkier substituents) reduces JAK2 affinity by 60% .
  • Cellular Models : Use of CRISPR-edited cell lines (e.g., Akt1-KO) confirms on-target cytotoxicity (IC50 shifts from 15 µM to >100 µM) .

Methodological Considerations

Q. How are computational tools integrated into the design of derivatives?

  • In Silico Workflow :

Pharmacophore Modeling (MOE) : Identifies essential features: aromatic ring, hydrogen bond acceptor (quinoxaline oxo), and hydrophobic group (chlorobenzyl).

ADMET Prediction (SwissADME) : Optimizes derivatives for solubility (ESOL ≤-4.5) and BBB permeability (BOILED-Egg model).

MD Simulations (GROMACS) : Assesses target-ligand stability (RMSD <2 Å over 100 ns) .

Q. What experimental models are recommended for evaluating pharmacokinetic properties?

  • Models :

  • Caco-2 Assays : Predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s).
  • Plasma Protein Binding (Ultrafiltration) : High binding (>90%) necessitates dose adjustments.
  • In Vivo PK (Rodents) : IV administration reveals Vd ~1.2 L/kg and CL 20 mL/min/kg, supporting BID dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.